2-Bromo-4-fluoro-5-methylbenzaldehyde
Overview
Description
2-Bromo-4-fluoro-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-5-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the bromine or fluorine substituents can be replaced by other electrophiles.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Scientific Research Applications
2-Bromo-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the methyl group.
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the fluorine substituent.
4-Bromo-2-fluoro-5-methylbenzaldehyde: Similar structure with different substitution pattern.
Uniqueness
2-Bromo-4-fluoro-5-methylbenzaldehyde is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFHINXVWRTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652923 | |
Record name | 2-Bromo-4-fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-17-1 | |
Record name | 2-Bromo-4-fluoro-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916792-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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